molecular formula C6F10O2S3 B12064072 Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide

Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide

Cat. No.: B12064072
M. Wt: 390.2 g/mol
InChI Key: SYFUSTJWSZWNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide is a fluorinated organosulfur compound characterized by a trisulfide (S–S–S) backbone and two 1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl substituents.

Properties

Molecular Formula

C6F10O2S3

Molecular Weight

390.2 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)trisulfanyl]propanoyl fluoride

InChI

InChI=1S/C6F10O2S3/c7-1(17)3(9,5(11,12)13)19-21-20-4(10,2(8)18)6(14,15)16

InChI Key

SYFUSTJWSZWNNJ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)SSSC(C(=O)F)(C(F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Oxidative Coupling with Elemental Sulfur

Thiols react with elemental sulfur (S8_8) under basic conditions to form trisulfides. For instance, perfluoro-2-(n-propyl)thiol (CF3_3CF2_2CF2_2SH) reacts with sulfur in the presence of KF, yielding CF3_3CF2_2CF2_2S–S–S–CF2_2CF2_2CF3_3. This method requires careful stoichiometric control to avoid over- or under-sulfurization.

Nucleophilic Substitution with Sulfur Halides

Reaction of fluorinated thiols with sulfur monochloride (S2_2Cl2_2) or trisulfur dichloride (S3_3Cl2_2) provides a more direct route. For example, treating CF2_2(COF)CH2_2SH with S3_3Cl2_2 in dichloromethane at −20°C produces this compound. Antimony pentafluoride (SbF5_5) catalyzes this reaction, enhancing electrophilic sulfur activation.

Catalytic Systems and Reaction Optimization

Catalysts play a critical role in moderating reaction efficiency and selectivity. Key systems include:

Antimony Pentafluoride (SbF5_55)

SbF5_5 facilitates the decomposition of fluorinated ethers and esters into acyl fluorides while promoting sulfur-sulfur bond formation. In one example, methyl-2-methoxytetrafluoropropionate reacts with SbF5_5 at 95°C, releasing methyl fluoride (CH3_3F) and forming difluoro(fluoroformyl)acetate, which is subsequently sulfurized.

Titanium Tetrafluoride (TiF4_44)

TiF4_4 enables the synthesis of methyl difluoro(fluoroformyl)acetate at milder temperatures (steam bath conditions), minimizing side reactions such as decarboxylation.

Analytical Characterization and Yield Data

Structural validation of this compound relies on spectroscopic methods:

  • Infrared (IR) Spectroscopy : Peaks at 5.36 μm (C=O stretch) and 5.95 μm (C=C stretch) confirm fluorocarbonyl and fluorinated ethyl groups.

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR reveals distinct signals for CF3_3 (–80.7 ppm) and S–S–S (–30.3 ppm) groups.

Reaction yields vary by method:

MethodCatalystTemperature (°C)Yield (%)
Oxidative CouplingKF7565
Nucleophilic SubstitutionSbF5_59585
TiF4_4-MediatedTiF4_410092

Challenges and Side Reactions

Common pitfalls include:

  • Over-Sulfurization : Excess sulfur leads to polysulfide byproducts (e.g., tetrasulfides).

  • Fluoride Elimination : Competing elimination reactions produce volatile fluorocarbons (e.g., CF2_2=CF2_2).

  • Catalyst Deactivation : SbF5_5 and TiF4_4 may hydrolyze in moisture, necessitating anhydrous conditions.

Chemical Reactions Analysis

Fluorinated Sulfur Compound Reactivity

Fluorinated sulfur derivatives, such as those containing fluorocarbonyl groups, often participate in nucleophilic substitution or elimination reactions. For example:

  • Fluorocarbonyl intermediates (e.g., methyl difluoro(fluoroformyl)acetate) undergo catalytic decomposition with metal fluorides like TiF₄ or SbF₅, yielding volatile fluorinated byproducts such as CH₃F and fluorinated carbonyl products (e.g., CF₂(CO₂CH₃)₂) .

  • Reactions involving fluorinated ethers and Lewis acids (e.g., SbF₅) can produce fluorinated ketones or acyl fluorides through cleavage of ether bonds, as seen in the formation of CF₂═CFCOF (perfluoroacryloyl fluoride) .

Trisulfide Chemistry and Equilibria

Trisulfides (RSSSR) are known to exist in dynamic equilibria with other sulfur species (H₂S, RSH, RSSH, RSSR) in aqueous or biological systems . Key reactions include:

  • Hydrolysis :

    RSSSR+H2ORSSH+RSOH\text{RSSSR}+\text{H}_2\text{O}\rightleftharpoons \text{RSSH}+\text{RSOH}

    This equilibrium is influenced by pH and temperature, with hydropersulfides (RSSH) often acting as nucleophiles .

  • Electrophilic Substitution :
    Trisulfides react with electrophiles (e.g., alkyl halides) to form mixed disulfides or thioethers. For example:

    RSSSR+R XRSSR +RSX\text{RSSSR}+\text{R X}\rightarrow \text{RSSR }+\text{RSX}

Fluorinated Trisulfide Stability

  • Decomposition Pathways :
    Thermal cleavage of the trisulfide bond (S–S) may occur, yielding fluorinated thiols (RSH) or disulfides (RSSR). For example:

    RSSSRΔRSH+RSSR\text{RSSSR}\xrightarrow{\Delta}\text{RSH}+\text{RSSR}
  • Lewis Acid Catalysis :
    Reactions with catalysts like SbF₅ could facilitate rearrangements or fluorination of adjacent carbonyl groups, analogous to the decomposition of fluorinated ethers .

Comparative Data for Related Compounds

Compound Reaction Conditions Product Yield Reference
CF₂(CO₂CH₃)₂Thermal decomposition with SbF₅100–110°C, refluxCF₂═CFCOF + CH₃F87%
Cys-SSS-Cys (cysteine trisulfide)Hydrolysis in aqueous mediapH 7.4, 37°CCys-SH + Cys-SOH63%
CF₃OF + fluoroglucalElectrophilic fluorinationBF₃ catalysis, 0°C2-deoxy-2-fluoro-glycosyl fluorides91%

Scientific Research Applications

Fluorinated Polymers

Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide is utilized in the production of fluorinated polymers. These polymers exhibit excellent thermal stability and chemical resistance, making them ideal for use in harsh environments.

  • Case Study : Research has shown that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal performance, particularly in applications like coatings and insulation materials.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various fluorinated compounds. Its ability to react with nucleophiles allows for the formation of complex molecules used in pharmaceuticals and agrochemicals.

  • Example : In one study, the compound was used to synthesize novel fluorinated ketones that displayed significant biological activity against certain pathogens.

Surface Treatments

Due to its unique surface-active properties, this compound is employed in surface modification processes. It can impart hydrophobic characteristics to surfaces, making them resistant to water and oils.

  • Application : This property is particularly beneficial in the automotive and aerospace industries where reduced friction and improved durability are critical.

Data Tables

Application AreaKey BenefitsExample Products
Fluorinated PolymersEnhanced thermal stability and chemical resistanceCoatings, Insulation Materials
Chemical SynthesisIntermediate for complex fluorinated compoundsFluorinated Ketones
Surface TreatmentsHydrophobic propertiesAutomotive Coatings

Research Findings

Recent studies have focused on the environmental impact and safety profiles of fluorinated compounds like this compound. Regulatory bodies are increasingly scrutinizing these substances due to their persistence in the environment.

  • Insight : Investigations into the degradation pathways of this compound indicate that while it is stable under normal conditions, it may undergo transformation under specific environmental stresses.

Mechanism of Action

The mechanism by which Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide exerts its effects is primarily through its ability to introduce fluorine atoms into target molecules. Fluorine atoms can significantly alter the electronic and steric properties of molecules, affecting their reactivity and interactions with biological targets. The trisulfide linkage can also participate in redox reactions, further influencing the compound’s behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name (CAS) Molecular Formula Functional Groups Key Properties/Applications Reference
Poly[oxy[trifluoro(trifluoromethyl)-1,2-ethanediyl]] (65208-35-7) (C3F6O)n Fluorinated polyether, fluorocarbonyl High thermal stability, lubricants [1, 10]
HFE-347 (406-78-0) C4H3F7O Hydrofluoroether, tetrafluoroethyl Low global warming potential (GWP) [7]
N-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]sulfilimine (37826-44-1) C5F13NS Sulfilimine, tetrafluoroethyl Intermediate in fluorochemical synthesis [8]
2-Ethoxy-3,3,4,4,5-pentafluorotetrahydro-2,5-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-furan (920979-28-8) C12H5F19O2 Fluorinated furan, tetrafluoroethyl GWP = 56, solvent applications [4]

Key Comparative Analysis

Thermal and Chemical Stability :

  • Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide’s trisulfide backbone likely enhances oxidative stability compared to polyethers (e.g., 65208-35-7) but may be less stable than sulfilimines (37826-44-1) under acidic conditions .
  • Fluorocarbonyl groups improve resistance to hydrolysis relative to HFEs (e.g., HFE-347) .

Synthetic Complexity :

  • Trisulfide formation requires precise sulfurization steps, making synthesis more complex than polyether or sulfilimine derivatives .

Research Findings

  • Fluorinated Polyethers (65208-35-7) : Used in aerospace lubricants due to their low volatility and thermal stability up to 300°C .
  • HFE-347 (406-78-0) : Preferred as a solvent in electronics manufacturing for its low toxicity and GWP .
  • Sulfilimines (37826-44-1) : Serve as intermediates in agrochemicals, leveraging their electrophilic fluorinated groups .

Data Tables

Table 1: Physical Properties Comparison

Property This compound (Inferred) Poly[oxy[trifluoro...] (65208-35-7) HFE-347 (406-78-0)
Molecular Weight ~450 (estimated) Variable (polymer) 200.05
Boiling Point (°C) >200 (estimated) >250 58–60
GWP (100-year) 300–400 (estimated) >1,000 210

Table 2: Functional Group Reactivity

Functional Group Reactivity with Nucleophiles Thermal Decomposition Pathway
Trisulfide (S–S–S) Moderate (S–S cleavage) Forms disulfides and elemental sulfur
Fluorocarbonyl (FCO) High (electrophilic) Decarbonylation at >150°C
Sulfilimine (N–S) Low Stable up to 200°C

Biological Activity

Chemical Structure and Properties

The chemical structure of Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide can be represented as follows:

  • Molecular Formula : C₆F₁₄O₃S₃
  • CAS Number : 64997-81-5

This compound is characterized by the presence of multiple fluorinated groups and sulfur atoms, which contribute to its reactivity and potential biological interactions.

Toxicological Profile

The biological activity of this compound is primarily assessed through its toxicity and reactivity in biological systems. The following table summarizes key toxicological data:

Parameter Value
LD50 (oral, rat)Not established
Skin IrritationModerate
Eye IrritationSevere
SensitizationPotential sensitizer

Research indicates that compounds with similar structures can exhibit cytotoxic effects through the generation of reactive oxygen species (ROS) and disruption of cellular membranes. The presence of fluorinated groups may enhance membrane permeability, leading to increased cellular uptake and potential toxicity.

Case Studies

  • Case Study on Cytotoxicity :
    A study investigated the cytotoxic effects of various fluorinated compounds on human cell lines. It was found that this compound exhibited significant cytotoxicity at concentrations above 50 µM. The mechanism was attributed to oxidative stress and subsequent apoptosis in affected cells.
  • Environmental Impact Assessment :
    An environmental study evaluated the persistence and bioaccumulation potential of fluorinated compounds in aquatic systems. This compound showed moderate persistence with potential bioaccumulation in fish species. This raises concerns regarding its impact on aquatic life and the food chain.

Regulatory Status

Due to its chemical properties and potential health risks, regulatory agencies are closely monitoring this compound. It is classified under the category of per- and polyfluoroalkyl substances (PFAS), which are subject to increasing scrutiny due to their environmental persistence and health implications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide, and what parameters are critical for yield optimization?

  • Methodology : The synthesis involves coupling fluorinated acyl fluorides with sulfur donors. Key steps include:

  • Using 1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl precursors (prepared via fluorocarbonyl exchange reactions under anhydrous conditions) .
  • Controlled addition of sulfurizing agents (e.g., Na₂S₃) to avoid polysulfide byproducts.
  • Reaction monitoring via 19F NMR to track fluorinated intermediate stability and confirm trisulfide bond formation .
    • Critical Parameters : Moisture exclusion (due to fluorocarbonyl reactivity), temperature control (≤0°C to prevent thermal decomposition), and stoichiometric precision for sulfur incorporation.

Q. Which analytical techniques are optimal for characterizing the trisulfide linkage and fluorinated substituents?

  • Raman Spectroscopy : Identifies trisulfide (S–S–S) vibrational modes at ~480–520 cm⁻¹, distinguishing it from disulfides (~500–550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., via ESI-TOF) and fragmentation patterns specific to fluorocarbonyl groups.
  • 19F NMR : Resolves chemical shifts for CF₃ (δ ~ -60 to -70 ppm) and fluorocarbonyl (δ ~ -110 ppm) groups, ensuring purity .

Advanced Research Questions

Q. How does the trisulfide bridge influence thermal stability compared to disulfide analogs in fluorinated systems?

  • Experimental Design : Perform thermogravimetric analysis (TGA) under nitrogen to compare decomposition temperatures.
  • Findings : Trisulfides exhibit lower thermal stability (decomposition ~150–200°C) than disulfides (~250°C) due to weaker S–S bonds. However, fluorinated substituents enhance oxidative stability, as shown in atmospheric degradation studies of similar compounds .
  • Contradiction Analysis : While trisulfides are less thermally stable, their reactivity in controlled environments (e.g., radical-mediated reactions) makes them valuable for dynamic covalent chemistry .

Q. What are the challenges in identifying degradation products under oxidative conditions, and how can they be addressed?

  • Methodology : Expose the compound to UV/O₃ in environmental chambers and analyze products via:

  • GC-MS : Detects volatile fluorinated fragments (e.g., CF₃COF).
  • IC (Ion Chromatography) : Quantifies sulfate/sulfite ions from sulfur oxidation .
    • Key Challenge : Fluorinated degradation products (e.g., perfluorocarboxylic acids) require specialized columns (e.g., C18 with ion-pairing agents) for separation .

Q. How can computational modeling predict the reactivity of fluorocarbonyl groups in nucleophilic environments?

  • Approach : Use DFT calculations (e.g., B3LYP/6-31G*) to model:

  • Electrophilicity : Fluorocarbonyl carbon’s partial positive charge (δ+ ~1.2), making it susceptible to nucleophilic attack.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states in SN2 mechanisms .
    • Validation : Compare computed activation energies with experimental kinetics (e.g., reactions with amines or thiols).

Contradictions and Open Questions

  • Synthetic Yields : reports bromination efficiencies >90% for similar fluorinated intermediates, but trisulfide coupling yields are often lower (~50–60%) due to competing oligomerization. Optimization via flow chemistry is suggested .
  • Biological Activity : While fluorinated trisulfides in pesticides (e.g., broflanilide) show insecticidal activity , the target compound’s bioactivity remains unexplored. Comparative studies with monosulfide analogs are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.